What are the physical properties of Chloroacetic acid-d3
What are the physical properties of Chloroacetic acid-d3
An In-Depth Technical Guide to the Physical Properties of Chloroacetic acid-d3
This guide provides a comprehensive overview of the essential physical and chemical properties of Chloroacetic acid-d3 (Trideuteriochloroacetic acid). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this isotopically labeled compound.
Introduction and Molecular Identity
Chloroacetic acid-d3 is the deuterated analogue of Chloroacetic acid, a versatile building block in organic synthesis.[1] The substitution of three hydrogen atoms with deuterium isotopes (D) creates a molecule with a higher molecular weight, making it an invaluable tool in various research applications. These include its use as an internal standard in mass spectrometry-based quantification, as a tracer in metabolic studies, and in the synthesis of deuterated active pharmaceutical ingredients (APIs) to investigate kinetic isotope effects and modify metabolic profiles.[2] Understanding its physical properties is paramount for its effective use, storage, and handling in a laboratory setting.
The molecular structure of Chloroacetic acid-d3 is depicted below, highlighting the positions of deuterium substitution.
Caption: Molecular structure of Chloroacetic acid-d3 (ClCD₂CO₂D).
The fundamental identifiers for Chloroacetic acid-d3 are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Chloroacetic acid-d3 | [3] |
| Synonym(s) | Trideuteriochloroacetic acid, Monochloroacetic acid-d3 | [4][5] |
| Molecular Formula | C₂D₃ClO₂ (or ClCD₂CO₂D) | [3][5][6] |
| Molecular Weight | 97.52 g/mol | [4][5][6][7] |
| CAS Number | 1796-85-6 | [3][4][5] |
| Unlabeled CAS Number | 79-11-8 | [3][5][6] |
| Isotopic Purity | ≥98 atom % D | [3][4][5] |
| Chemical Purity | ≥98% | [6] |
| InChI Key | FOCAUTSVDIKZOP-RIAYTAFFSA-N | [4] |
Core Physical Properties
The physical state and thermal properties of a compound are critical for determining appropriate storage conditions, reaction setups, and purification methods. Chloroacetic acid-d3 is a solid at room temperature, similar to its non-deuterated counterpart.[8]
| Property | Value | Source(s) |
| Appearance | Crystalline Solid | [8][9] |
| Melting Point | 60-63 °C (lit.) | [2][4][10] |
| Boiling Point | 189 °C (lit.) | [4][10][11] |
| Density | 1.630 g/mL | [4][10][12] |
| Flash Point | 126 °C (258.8 °F) (closed cup) | [10] |
Thermal Characteristics
The melting point of 60-63 °C indicates that Chloroacetic acid-d3 is a stable solid under standard laboratory conditions but requires gentle heating for use in its molten state.[2][4] The relatively high boiling point of 189 °C suggests that it has low volatility at room temperature, but distillation under reduced pressure is advisable to prevent thermal decomposition if purification by this method is required.[4][10]
Density and Solubility
With a density of 1.630 g/mL, Chloroacetic acid-d3 is significantly denser than water.[4] The non-deuterated form is known to be highly soluble in water and polar organic solvents such as methanol, ethanol, and acetone, while being sparingly soluble in hydrocarbons.[8][13] While one source describes the deuterated form as slightly soluble in water, it is expected to follow a similar trend to its non-deuterated counterpart due to the preservation of the polar carboxylic acid group.[11]
Spectroscopic Profile
While specific spectral data for Chloroacetic acid-d3 is not widely published, its expected characteristics can be inferred from the principles of NMR and IR spectroscopy and data from its non-deuterated analogue.
-
¹H NMR Spectroscopy: A proton NMR spectrum of a fully deuterated sample (ClCD₂CO₂D) would theoretically show no signals. However, given the typical isotopic purity of ~98 atom % D, very small residual signals from ClCHDCO₂D, ClCH₂CO₂D, ClCD₂CO₂H etc., might be observable.[4] A simulated ¹H NMR spectrum for the non-deuterated form in D₂O shows a singlet at approximately 4.04 ppm for the α-protons.[14][15]
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would be the most informative, expected to show two signals: one for the deuterons on the α-carbon (CD₂) and another for the deuteron on the carboxylic acid group (CO₂D).
-
¹³C NMR Spectroscopy: The ¹³C spectrum is expected to show two signals corresponding to the carbonyl carbon and the α-carbon. For the non-deuterated form, these appear at approximately 177.7 ppm and 46.5 ppm, respectively.[14] In the deuterated compound, the α-carbon signal (CD₂) would appear as a multiplet due to C-D coupling, and its chemical shift might be slightly altered by the isotopic substitution.
-
Infrared (IR) Spectroscopy: The most significant changes compared to the non-deuterated compound would be observed in the stretching frequencies involving deuterium. The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) will be replaced by a sharper O-D stretch at a lower frequency (~2100-2300 cm⁻¹) due to the heavier mass of deuterium. Similarly, the C-H stretching vibrations (~2900-3000 cm⁻¹) will be replaced by C-D stretches at a lower wavenumber (~2100-2200 cm⁻¹). The carbonyl (C=O) stretch, typically strong around 1700 cm⁻¹, should remain largely unaffected.[16][17]
Experimental Methodologies for Property Determination
To ensure the quality and identity of Chloroacetic acid-d3, particularly for use in regulated environments, the physical properties should be verified experimentally. The following protocols outline standard, self-validating methods for this purpose.
Caption: General workflow for the physical characterization of Chloroacetic acid-d3.
Protocol 1: Melting Point Determination by Digital Melting Point Apparatus
-
Calibration: Calibrate the apparatus using certified melting point standards (e.g., vanillin, caffeine) to ensure temperature accuracy across the expected range. This step is critical for data trustworthiness.
-
Sample Preparation: Finely powder a small amount of the crystalline Chloroacetic acid-d3. The sample must be anhydrous, as moisture can act as an impurity and depress the melting point.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to about 10-15 °C below the expected melting point (60 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two points indicates purity. For a pure compound, this range should be narrow (< 2 °C).
Protocol 2: Density Measurement by Gas Pycnometry
Gas pycnometry is a non-destructive method that provides high accuracy for the true density of a solid. Helium is the preferred analysis gas due to its small atomic size and inert nature.
-
System Calibration: Calibrate the pycnometer using the provided calibration sphere of a known, certified volume. This ensures the accuracy of the internal chamber volumes used in the calculation.
-
Sample Preparation: Weigh an appropriate amount of Chloroacetic acid-d3 and place it into the sample chamber. The sample must be dry and free-flowing.
-
Analysis: Seal the sample chamber. The instrument will automatically purge the chamber with helium to remove air and surface contaminants, then perform a series of pressurization and expansion cycles between the sample chamber and a reference chamber.
-
Calculation: The instrument calculates the solid volume of the sample by applying the ideal gas law to the pressure changes. Density is then automatically calculated using the pre-entered sample weight (ρ = m/V).
-
Validation: Run the sample in triplicate to ensure the results are reproducible and report the average and standard deviation.
Safety, Handling, and Storage
Chloroacetic acid-d3, like its non-deuterated analogue, is a hazardous substance and must be handled with appropriate precautions.[1]
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.
-
Corrosivity: It causes severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles, is mandatory.
-
Environmental Hazard: Chloroacetic acid-d3 is very toxic to aquatic life.[10] Avoid release into the environment and dispose of waste according to local, state, and federal regulations.
-
Storage: Store in a cool, dry, well-ventilated place away from light and moisture.[5][6] The container should be kept tightly closed. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[18]
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H400 (Very toxic to aquatic life).[10]
Conclusion
Chloroacetic acid-d3 is a critical reagent for advanced scientific research. Its physical properties—being a stable, high-density solid with a defined melting point—dictate its handling and application in the laboratory. The data and protocols presented in this guide provide the necessary foundation for scientists to utilize this compound safely and effectively, ensuring the integrity and success of their experimental work. Adherence to the described safety precautions is essential for mitigating the significant health and environmental risks associated with this compound.
References
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Vedantu. (n.d.). Chloroacetic Acid: Structure, Properties & Key Uses Explained. Retrieved from [Link][8]
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PubChem. (n.d.). Chloroacetic Acid. Retrieved from [Link][1][9][19]
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Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link][20]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000367 - Chloroacetic Acid. Retrieved from [Link][14]
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Sciencemadness Wiki. (2022). Chloroacetic acid. Retrieved from [Link][13]
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ResearchGate. (n.d.). IR absorption spectra of (1) 0.01 M chloroacetic acid.... Retrieved from [Link][16]
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Scharlab. (2025). 103490 - Chloroacetic acid - Safety Data Sheet. Retrieved from [Link][21]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). Retrieved from [Link][15]
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NIST. (n.d.). Acetic acid, chloro-. Retrieved from [Link][17]
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